molecular formula C8H8F3N B1470376 2-(2,4-Difluorophenyl)-2-fluoroethan-1-amine CAS No. 1165931-98-5

2-(2,4-Difluorophenyl)-2-fluoroethan-1-amine

Cat. No. B1470376
CAS RN: 1165931-98-5
M. Wt: 175.15 g/mol
InChI Key: HMRKMOCHBZINSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound can be synthesized from readily available starting materials. It would include the reagents, conditions, and steps involved in the synthesis.


Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including bond lengths and angles, the hybridization of the atoms, and the presence of any notable structural features like aromatic rings or stereochemistry.


Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound can undergo. This could include reactions where the compound is a reactant (what can be made from it) or a product (what it can be made from).


Physical And Chemical Properties Analysis

This would include information on the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.

Scientific Research Applications

Crystallography

The title compound N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24) was synthesized in high yield (1.09 g; 87%) using standard synthetic procedures from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline . Crystals of Fo24 were grown from CH2Cl2 at room temperature . The Fo24 crystal structure was determined using single-crystal X-ray diffraction methods .

Fluorinated Molecules in Pharmaceuticals

Fluorinated molecules have attracted extensive research interest in medicinal chemistry and pharmaceuticals over the past several decades, with the development of new drugs and therapies . Moreover, structural analyses of fluorinated benzamides have increased, with advances demonstrated in the enormous increase in benzamide datasets, structures, and published papers .

Halogenated Benzamides

In this short study, we expand on the structural knowledge of halogenated benzamides and report the chemistry and crystal structure of N-(2,4-difluorophenyl)-2-fluorobenzamide, (Fo24), an isomer of the recently reported 2,3-difluorinated analogue Fo23 . Fo24 is a compound of the larger 18 isomer grid containing three sets of six FpXY, FmXY, and FoXY isomers (where p, m, o are the para-, meta-, ortho- substitution of the monofluoro-substituted aromatic ring) .

Mechanism of Action

The mechanism of action of a compound usually refers to how it interacts with biological systems. This is especially relevant for drugs or bioactive compounds .

Safety and Hazards

Information on safety and hazards would typically come from a material safety data sheet (MSDS) for the compound. This would include information on toxicity, environmental impact, handling and storage, and first aid measures .

properties

IUPAC Name

2-(2,4-difluorophenyl)-2-fluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c9-5-1-2-6(7(10)3-5)8(11)4-12/h1-3,8H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRKMOCHBZINSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Difluorophenyl)-2-fluoroethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,4-Difluorophenyl)-2-fluoroethan-1-amine
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2-(2,4-Difluorophenyl)-2-fluoroethan-1-amine
Reactant of Route 3
2-(2,4-Difluorophenyl)-2-fluoroethan-1-amine
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2-(2,4-Difluorophenyl)-2-fluoroethan-1-amine
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Reactant of Route 6
2-(2,4-Difluorophenyl)-2-fluoroethan-1-amine

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